Zinc 2-mercaptobenzothiazole

Description

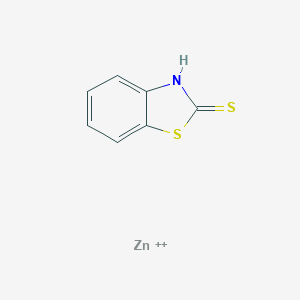

Zinc 2-mercaptobenzothiazole (ZMBT) is a coordination complex derived from 2-mercaptobenzothiazole (MBT) and zinc. Its molecular formula is C₁₄H₈N₂S₄Zn (molecular weight: 397.86, CAS: 155-04-4), forming a light yellow powder with a density of 1.70 g/cm³ . ZMBT is sparingly soluble in water but dissolves in chloroform and acetone, decomposing above 300°C .

Properties

CAS No. |

155-04-4 |

|---|---|

Molecular Formula |

C14H8N2S4Zn |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

zinc;1,3-benzothiazole-2-thiolate |

InChI |

InChI=1S/2C7H5NS2.Zn/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 |

InChI Key |

PGNWIWKMXVDXHP-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] |

boiling_point |

Decomposes (NTP, 1992) Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions. |

Color/Form |

LIGHT YELLOW POWDER |

density |

1.7 AT 25 °C/4 °C |

flash_point |

392 °F (NTP, 1992) 392 °F 243 °C |

melting_point |

351 to 358 °F (NTP, 1992) 180.2-181.7 °C MP: 170-173 °C /Technical mercaptobenzothiazole/ 177 - 179 °C 180-182 °C |

Other CAS No. |

155-04-4 |

physical_description |

NKRA; Dry Powder Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline] |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

155-04-4 (zinc salt) 2492-26-4 (hydrochloride salt) 26622-66-2 (mercury (+2) salt) 29904-98-1 (cobalt(+2) salt) 32510-27-3 (unspecified copper salt) 4162-43-0 (copper(+2) salt) 7778-70-3 (potassium salt) |

solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9) In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5) Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline. For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page. 0.12 mg/mL at 24 °C Solubility in water, g/100ml at 20 °C: 0.01 (very poor) |

vapor_pressure |

0.000464 [mmHg] 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Molar ratio : MBT to ZnO at 1:0.5–0.55 ensures stoichiometric conversion without excess reactants.

-

Catalyst loading : 0.5–1.0% (w/w) of MBT accelerates proton transfer, reducing reaction time to 2–3 hours.

-

Solvent selection : Toluene achieves 97.6% yield (220.8°C mp), while ethyl acetate marginally improves yield (98.1%) and melting point (222.7°C) due to enhanced solubility.

Table 1: Solvent Method Performance Comparison

| Solvent | Catalyst | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Toluene | Glacial acetic | 97.6 | 220.8 |

| Ethyl acetate | Glacial acetic | 98.1 | 222.7 |

| Toluene | Propionic acid | 98.4 | 222.5 |

The absence of aqueous phases prevents sodium sulfate byproduct formation, reducing post-treatment costs by ~40% compared to conventional methods.

Traditional Metathesis Reaction

Historically, ZMBT was synthesized via double decomposition: dissolving MBT in sodium hydroxide to form sodium 2-mercaptobenzothiazole, followed by zinc sulfate addition.

This method generates 1.2–1.5 kg of sodium sulfate per kg of ZMBT, necessitating costly wastewater treatment. Yields typically range at 90–93%, with product purity compromised by residual salts.

Zinc Soap-Mediated Synthesis

Research by Allen Press highlights ZMBT formation via MBT and zinc butyrate interaction in diphenylmethane (DPM) systems:

This route produces molecularly dispersed ZMBT, enhancing reactivity in vulcanization. However, scalability is limited by DPM’s niche use as a hydrocarbon model.

Environmental and Industrial Considerations

Waste Reduction

The solvent method reduces wastewater generation by 85% compared to metathesis, aligning with circular economy principles. Catalytic reuse remains understudied but could further enhance sustainability.

Toxicity Mitigation

ZMBT exhibits genotoxicity in vitro (micronuclei formation in human lymphocytes). Closed-system solvent methods minimize worker exposure during synthesis.

Scalability Challenges

Ethyl acetate’s higher cost (~$1,200/ton vs. toluene’s $800/ton) may limit solvent method adoption despite superior yields. Hybrid systems using recycled solvents could offset expenses.

Comparative Analysis of Methods

Table 2: Method Efficacy and Sustainability

| Method | Yield (%) | Byproducts | Wastewater (L/kg) | Scalability |

|---|---|---|---|---|

| Solvent (toluene) | 97.6 | Trace H₂O | 0.2 | High |

| Metathesis | 92.0 | Na₂SO₄, H₂O | 5.8 | Moderate |

| Zinc soap (DPM) | 89.0* | Butyric acid | 1.5 | Low |

Scientific Research Applications

Scientific Research Applications

In agriculture, ZMBT serves as a fungicide and antimicrobial agent. It is effective against various mold, mildew, bacteria, and fungi that can degrade agricultural products. Specific applications include:

- Preservatives for Adhesives and Paints : ZMBT is used in adhesives and latex paints to prevent microbial growth.

- Textile Industry : It acts as a preservative in textiles, helping to maintain fabric integrity by controlling microbial contamination .

Table 2: Agricultural Uses of ZMBT

| Application Type | Description |

|---|---|

| Fungicide | Controls mold and mildew in agricultural products |

| Textile Preservation | Prevents microbial degradation in fabrics |

| Adhesives | Extends shelf life by inhibiting bacteria growth |

Industrial Applications

ZMBT is also utilized in various industrial processes:

- Metalworking Fluids : It functions as a corrosion inhibitor and biocide in metalworking fluids, preventing bacterial growth that can lead to fluid degradation .

- Coatings : The compound is incorporated into coatings to enhance their durability against environmental stressors.

Case Study 1: Rubber Vulcanization

A study conducted by LANXESS highlighted the effectiveness of ZMBT in improving the performance characteristics of rubber compounds. The research demonstrated that rubber treated with ZMBT exhibited enhanced tensile strength and aging resistance compared to untreated samples. This improvement is critical for applications requiring long-lasting durability under extreme conditions .

Case Study 2: Agricultural Efficacy

Research published by the Environmental Protection Agency (EPA) evaluated the use of ZMBT as a fungicide in agricultural settings. The study found that ZMBT effectively controlled fungal growth on various crops without significant toxicity to non-target organisms. This makes it a valuable tool for sustainable agricultural practices .

Health and Safety Considerations

While ZMBT has numerous applications, it is essential to consider its health implications. According to safety assessments:

Mechanism of Action

The mechanism of action of zinc 2-mercaptobenzothiazole involves its interaction with molecular targets such as enzymes. It acts as a potent inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase and monoamine oxidase. These interactions disrupt normal enzyme functions, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Comparison with Thiazole-Class Accelerators

2-Mercaptobenzothiazole (MBT)

- Structure : Parent compound of ZMBT (CAS: 149-30-4).

- Performance : MBT is a primary accelerator but has higher scorch risk compared to ZMBT. The zinc salt (ZMBT) offers slower cure initiation, improving processing safety .

- Solubility : MBT is more soluble in polar solvents, whereas ZMBT’s insolubility in water enhances stability in aqueous industrial formulations .

2-Mercaptobenzothiazole Manganese Zinc

Comparison with Dithiocarbamate Accelerators

Zinc Diethyldithiocarbamate (ZDEC) and Zinc Dibutyldithiocarbamate (ZDBC)

- Structure : Dithiocarbamate-zinc complexes (CAS: 14324-55-1 for ZDEC; 136-23-2 for ZDBC).

- Performance :

Comparison with Thiuram Disulfides

Tetramethylthiuram Disulfide (TMTD)

Functional Additives in Lubricants

Zinc Dialkyl Dithiophosphate (ZDDP)

Corrosion Inhibitors

MBT Monolayers on Copper

- Efficacy: MBT forms self-ordering monolayers on copper, achieving 95% inhibition efficiency, while ZMBT is tailored for zinc protection .

Biological Activity

Zinc 2-mercaptobenzothiazole (ZnMBT) is a compound derived from 2-mercaptobenzothiazole (MBT), which has garnered attention due to its diverse biological activities and applications in various fields, including medicine and industrial chemistry. This article delves into the biological activities of ZnMBT, highlighting its antimicrobial, anti-inflammatory, and potential toxicological effects, supported by relevant case studies and research findings.

ZnMBT is primarily used as a biocide and preservative in various industrial applications, including textiles, paints, coatings, and metalworking fluids. Its efficacy as a preservative stems from its ability to inhibit microbial growth, which is critical in prolonging the shelf life of products. The compound was first registered as a pesticide in the United States in 1955 and has been evaluated for its toxicity and environmental impact .

Antimicrobial Activity

ZnMBT exhibits significant antimicrobial properties against a range of pathogens. Research indicates that derivatives of 2-mercaptobenzothiazole have shown effectiveness against bacteria, fungi, and viruses. For instance, studies have reported:

- Bacterial Inhibition : ZnMBT demonstrated inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 5 ppm for certain derivatives .

- Fungal Activity : Inhibitory activity against fungi such as Aspergillus niger and Candida albicans was observed with MIC values ranging from 50 to 75 ppm .

| Pathogen | MIC (ppm) | Activity Type |

|---|---|---|

| Escherichia coli | 5 | Bacterial Inhibition |

| Staphylococcus aureus | 5 | Bacterial Inhibition |

| Aspergillus niger | 50 | Fungal Inhibition |

| Candida albicans | 75 | Fungal Inhibition |

Anti-inflammatory Properties

The anti-inflammatory potential of ZnMBT has also been explored. Compounds derived from MBT have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example:

- In Vivo Studies : A study evaluated the anti-inflammatory effects of MBT derivatives using carrageenan-induced paw edema models in rats. Compounds with specific substituents exhibited significant reductions in edema compared to standard anti-inflammatory drugs like ibuprofen .

- Mechanism of Action : The structure-activity relationship indicates that electron-withdrawing groups on the aromatic ring enhance anti-inflammatory activity, suggesting that modifications can lead to more potent derivatives.

Toxicological Considerations

Despite its beneficial applications, ZnMBT is associated with moderate toxicity. It is classified under Toxicity Category III for acute skin and eye effects . Notably:

- Acute Toxicity : The reported LD50 for ZnMBT is approximately 7500 mg/kg in animal studies, indicating moderate toxicity levels .

- Carcinogenic Potential : The parent compound MBT has been classified as a possible human carcinogen (Group C), raising concerns about long-term exposure risks .

Case Studies

- Industrial Application Study : A study highlighted the use of ZnMBT in metalworking fluids where it effectively reduced microbial contamination without significant adverse effects on human health or the environment .

- Dermal Sensitization Tests : In guinea pig maximization tests, ZnMBT was found to induce skin sensitization reactions at concentrations as low as 10%, indicating potential allergenic properties that need consideration in product formulations .

Q & A

Q. What are the standard methods for synthesizing and purifying ZMBT in laboratory settings?

ZMBT is synthesized via salt formation by reacting 2-mercaptobenzothiazole (MBT) with zinc sulfate under controlled alkaline conditions (pH ~9–10). The reaction mixture is stirred at 60–80°C for 2–4 hours, followed by filtration and washing to remove sulfate ions. Purification involves recrystallization from ethanol or acetone to obtain a pale-yellow powder. Yield optimization requires precise stoichiometric ratios and pH control .

Q. How is ZMBT structurally characterized to confirm its molecular configuration?

Key methods include:

- Infrared (IR) spectroscopy : Identifies S–Zn bonding (450–500 cm⁻¹) and thiolate stretching (1000–1100 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : H NMR in DMSO-d6 shows aromatic proton signals at δ 7.2–7.8 ppm.

- Elemental analysis : Confirms C, H, N, S, and Zn content (e.g., Zn ~16.4% w/w). Cross-validation with density functional theory (DFT) simulations enhances accuracy .

Q. What are the primary applications of ZMBT in rubber vulcanization?

ZMBT acts as a secondary accelerator in sulfur-cured latex systems, often combined with zinc dithiocarbamates. It improves:

- Modulus : Enhances cross-link density by 15–20% compared to dithiocarbamates alone.

- Compression set resistance : Reduces permanent deformation in latex foam by 30–40%.

- Scorch safety : Delays premature vulcanization compared to MBT .

Physical and Chemical Properties of ZMBT

| Property | Value | Reference |

|---|---|---|

| Molecular formula | CHNSZn | |

| Melting point | 300°C (decomposition) | |

| Solubility | Insoluble in water; soluble in NaOH, CHCl | |

| Density | 1.70 g/cm³ | |

| Thermal stability | Stable below 200°C |

Advanced Research Questions

Q. What is the mechanistic role of ZMBT in sulfur-based rubber vulcanization networks?

ZMBT facilitates sulfur cross-linking by forming zinc-thiolate intermediates that activate sulfur radicals. Synergy with primary accelerators (e.g., dithiocarbamates) is studied via rheometry and cross-link density analysis . Optimal acceleration occurs at 1.5–2.5 phr (parts per hundred rubber) .

Q. How can computational methods like DFT enhance understanding of ZMBT’s electronic properties?

DFT models frontier molecular orbitals (HOMO-LUMO gaps) to predict ZMBT’s redox behavior and interaction with sulfur. Experimental UV-Vis spectra (λ~320 nm in CHCl) align with calculated transitions, validating electron-donor capacity in vulcanization .

Q. What methodologies evaluate ZMBT’s biological activity in pharmacological research?

Q. What analytical challenges arise when quantifying ZMBT in complex matrices?

ZMBT’s low water solubility requires dissolution in 0.1M NaOH or DMSO. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) or GC-MS (derivatization with BSTFA) achieves detection limits of 0.1 ppm. Matrix effects in rubber extracts necessitate internal standardization .

Q. How does ZMBT’s thermal decomposition profile impact its stability?

Thermogravimetric analysis (TGA) shows 10% mass loss at 250°C, releasing HS and SO. High-temperature applications (>200°C) require stabilization additives (e.g., antioxidants) to prevent toxic gas emissions .

Q. What strategies mitigate environmental risks from ZMBT synthesis byproducts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.